Structural Differentiation from the Active Pharmaceutical Ingredient (API)
The chemical structure of Imidafenacin Related Compound 4 is a carboxylic acid derivative, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, whereas the API imidafenacin is a butanamide [1]. This key difference in the terminal functional group (carboxylic acid vs. amide) fundamentally alters its chromatographic behavior, requiring its specific use as a retention time marker in HPLC methods [2].
| Evidence Dimension | Chemical Structure (Functional Group) |
|---|---|
| Target Compound Data | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid (C20H20N2O2) |
| Comparator Or Baseline | Imidafenacin (API): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (C20H21N3O) |
| Quantified Difference | Carboxylic acid vs. amide |
| Conditions | Chemical structure analysis by NMR, MS, and FTIR |
Why This Matters
This structural difference confirms that the compound cannot be used as an API substitute and is solely an analytical marker for impurity detection and quantification.
- [1] Veeprho. (2023). 174266-18-3: Imidafenacin Related Compound 4 (HCl Salt). Product Data Sheet. Retrieved from veeprho.com View Source
- [2] Masuda, Y., Kanayama, N., Manita, S., Ohmori, S., & Ooie, T. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 21(8), 849-856. View Source
